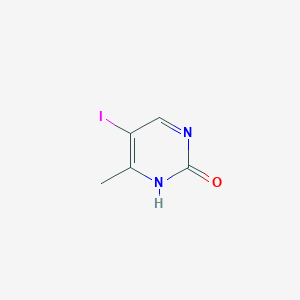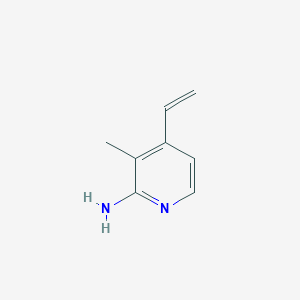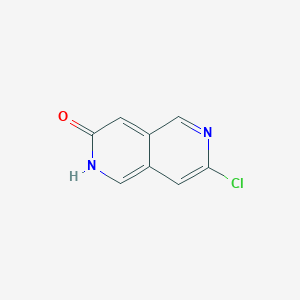
7-Chloro-2,6-naphthyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,6-naphthyridin-3(2H)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a chloro substituent at the 7th position and a keto group at the 3rd position of the naphthyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,6-naphthyridin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diaminopyridine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and reaction time are carefully monitored to ensure optimal yield.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is crucial to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2,6-naphthyridin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 7th position can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The keto group at the 3rd position can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while reduction and oxidation reactions produce corresponding alcohols and oxidized derivatives, respectively.
Applications De Recherche Scientifique
7-Chloro-2,6-naphthyridin-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-2,6-naphthyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The chloro and keto groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: Similar in structure but with two chloro substituents.
3-Hydroxy-2,6-naphthyridine: Similar but with a hydroxy group instead of a keto group.
7-Bromo-2,6-naphthyridin-3(2H)-one: Similar but with a bromo substituent instead of a chloro group.
Uniqueness
7-Chloro-2,6-naphthyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both chloro and keto groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5ClN2O |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
7-chloro-2H-2,6-naphthyridin-3-one |
InChI |
InChI=1S/C8H5ClN2O/c9-7-1-5-4-11-8(12)2-6(5)3-10-7/h1-4H,(H,11,12) |
Clé InChI |
OTLSQRPSZQKHII-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC(=CC2=CNC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



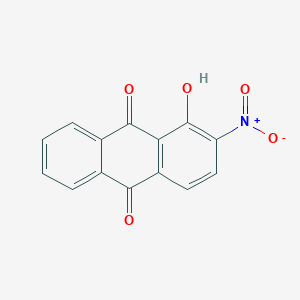
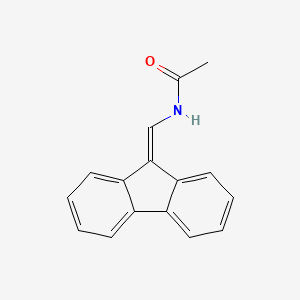
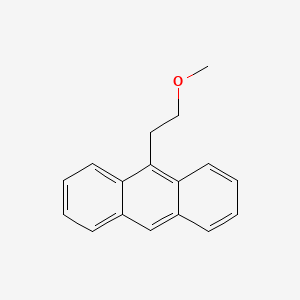
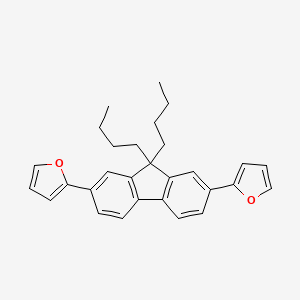




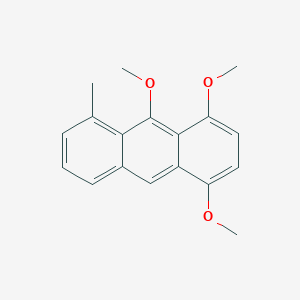
![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
